molecular formula C5H7ClN2 B2608612 4-chloro-1,5-dimethyl-1H-pyrazole CAS No. 84703-26-4

4-chloro-1,5-dimethyl-1H-pyrazole

Cat. No.: B2608612
CAS No.: 84703-26-4
M. Wt: 130.58
InChI Key: RWTRCMOQRZZLML-UHFFFAOYSA-N
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Description

4-chloro-1,5-dimethyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms This compound is part of the pyrazole family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1,5-dimethyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-chloro-1,5-dimethyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 4-chloro-1,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-1,5-dimethyl-1H-pyrazole is unique due to the specific positioning of the chlorine and methyl groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

4-chloro-1,5-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2/c1-4-5(6)3-7-8(4)2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTRCMOQRZZLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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